

Structural Characterization of (7Z,10Z)-Hexadecadienoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: (7Z,10Z)-Hexadecadienoyl-CoA

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Introduction

(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A molecule. As a thioester derivative of coenzyme A (CoA), it plays a role in various metabolic processes. Structurally, it is characterized by a 16-carbon acyl chain with two cis double bonds at the 7th and 10th positions. This guide provides a comprehensive overview of the structural characterization of **(7Z,10Z)-Hexadecadienoyl-CoA**, detailing its physicochemical properties, advanced analytical methodologies for its identification and quantification, and its context within relevant biological pathways. The accurate structural elucidation of such molecules is paramount for understanding their function in both normal physiology and disease states.

Physicochemical Properties and Identifiers

The fundamental identity of **(7Z,10Z)-Hexadecadienoyl-CoA** is established by its chemical formula, mass, and structural identifiers. These data form the basis for all subsequent analytical characterization.

Property	Value	Reference
Molecular Formula	C37H62N7O17P3S	[1]
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z)-hexadeca-7,10-dienethioate	[1]
Average Molecular Weight	1001.3136 Da	[1]
Monoisotopic Mass	1001.3131 Da	[1]
InChIKey	OKKMIEAMIHILAM-BBQXBXLMSA-N	[1]
SMILES	CCCCC/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@HO	[1]

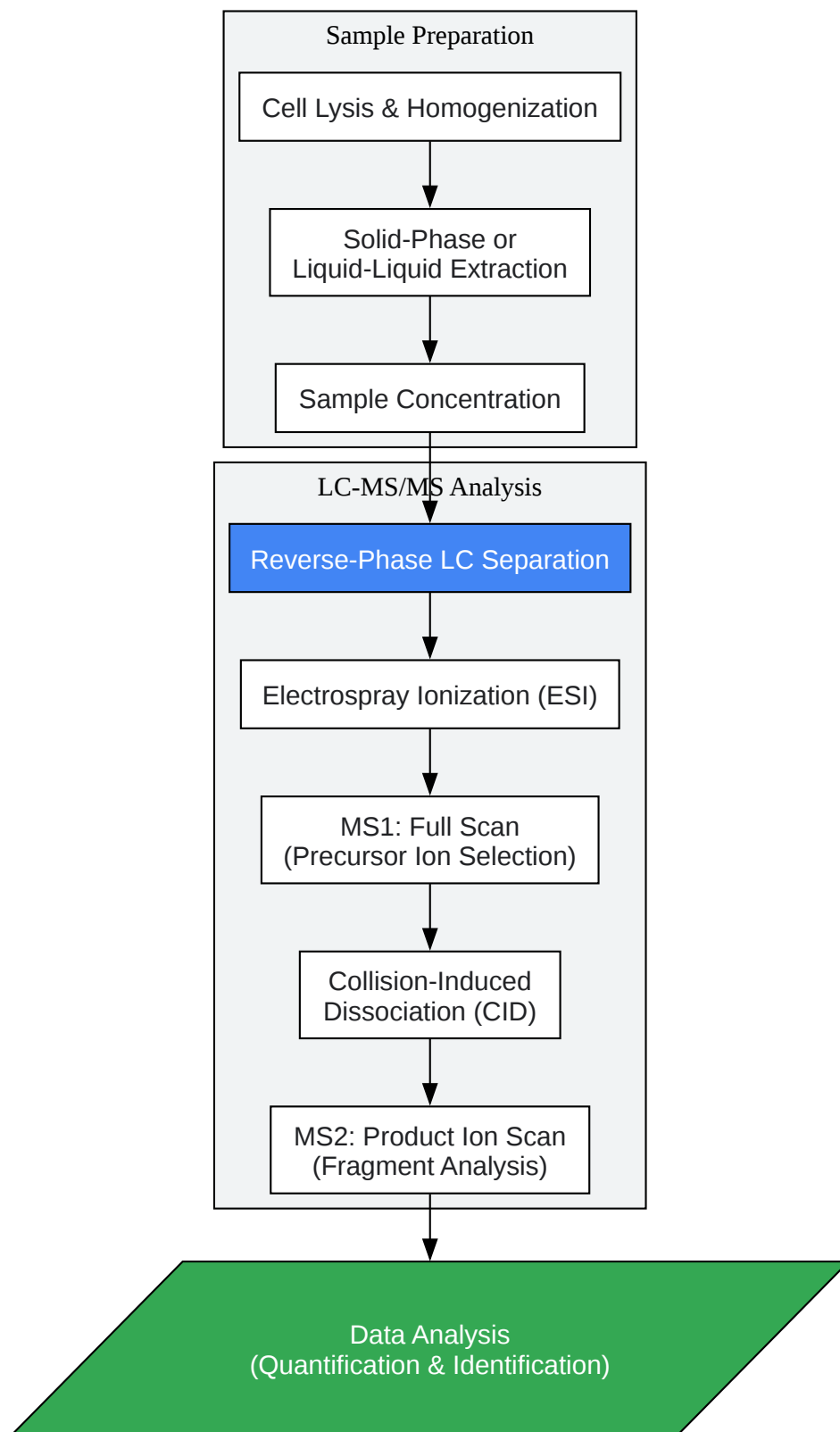
Core Structural Characterization Methodologies

The structural analysis of complex lipids like **(7Z,10Z)-Hexadecadienoyl-CoA** relies on a combination of high-resolution analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of fatty acyl-CoAs. It provides precise mass-to-charge ratio (m/z) data, which is used to confirm

molecular weight and deduce elemental composition. Tandem mass spectrometry (MS/MS) further provides structural information through controlled fragmentation of the molecule.



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Fig. 1: Experimental workflow for LC-MS/MS analysis of Acyl-CoAs.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a generalized procedure based on established methods for quantifying cellular fatty acyl-CoAs.[2][3]

- Sample Preparation & Extraction:
 - Harvest cells (approx. 1–10 million) and immediately quench metabolic activity by washing with ice-cold phosphate-buffered saline.
 - Lyse cells using a suitable buffer and homogenize.
 - Perform protein precipitation using a cold solvent like acetonitrile.
 - Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 or similar cartridge.
 - Elute the acyl-CoAs, evaporate the solvent under nitrogen, and reconstitute the sample in a mobile phase-compatible solvent. Odd-chain length fatty acyl-CoAs should be added as internal standards.[3]
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
 - Mobile Phase A: Aqueous solution with a buffer (e.g., 10 mM ammonium acetate).
 - Mobile Phase B: Acetonitrile or methanol.
 - Gradient: A time-programmed gradient from high aqueous to high organic content to elute acyl-CoAs based on their hydrophobicity.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Use positive ion electrospray ionization (ESI+).

- Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
- Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the cleavage of the phosphate-adenosine portion, resulting in a daughter ion at m/z 428.[2] Another fragmentation occurs at the thioester bond. The specific precursor ion (the m/z of the intact molecule) is fragmented to produce these characteristic product ions, creating a unique transition for quantification.

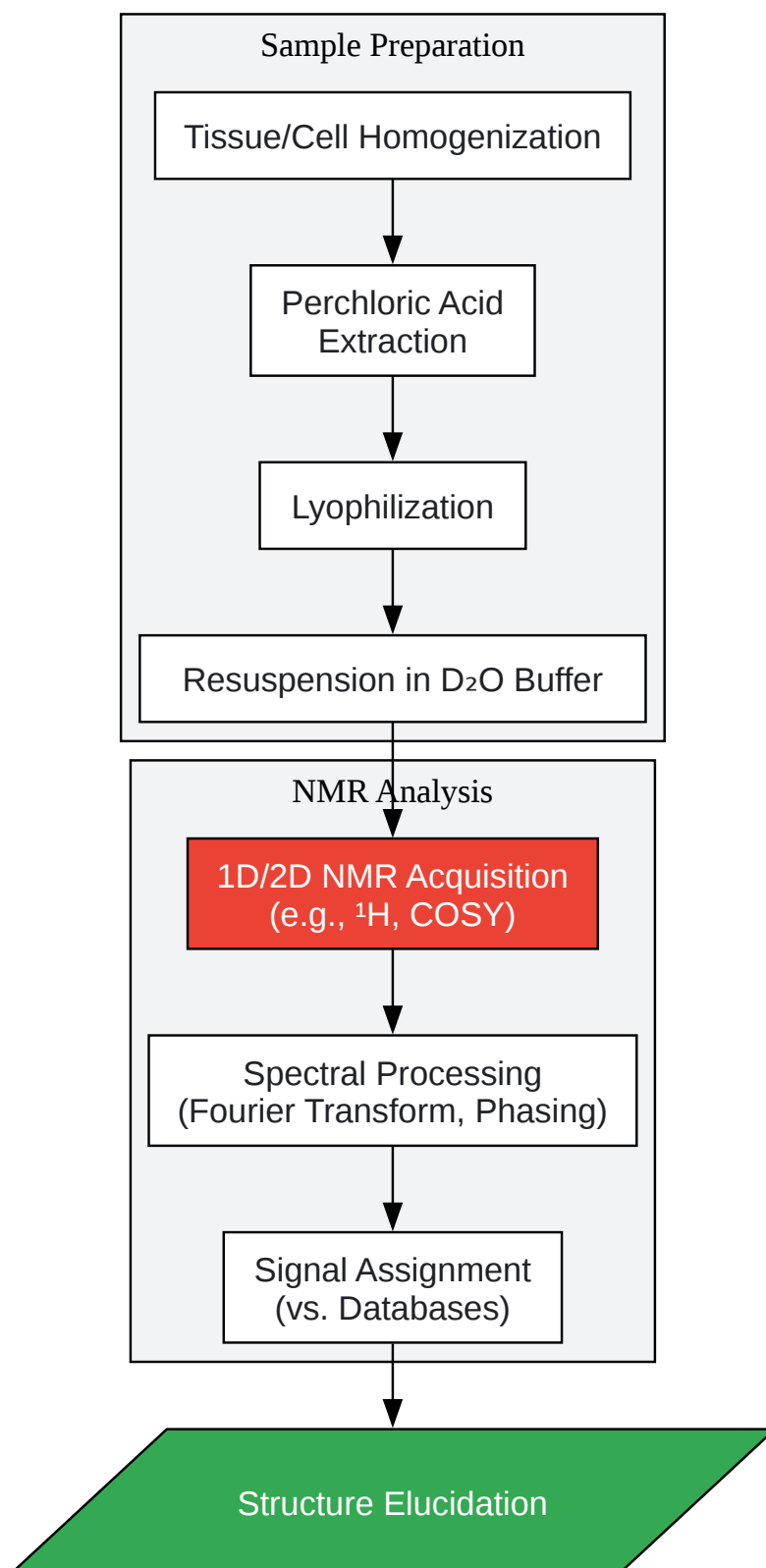
Predicted Mass Spectrometry Data

The following table summarizes predicted mass spectrometry data for various adducts of **(7Z,10Z)-Hexadecadienoyl-CoA**, which is critical for its identification in full-scan MS spectra.

Adduct	m/z	Predicted Collision Cross Section (\AA^2)	Reference
[M+H] ⁺	1002.3209	291.8	[1]
[M+Na] ⁺	1024.3028	296.3	[1]
[M-H] ⁻	1000.3063	291.0	[1]
[M+NH ₄] ⁺	1019.3474	292.3	[1]
[M+K] ⁺	1040.2768	288.7	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides excellent sensitivity and mass accuracy, NMR spectroscopy is unparalleled for the unambiguous determination of molecular structure, including the precise location and stereochemistry (Z/E) of double bonds. However, characterizing acyl-CoAs in biological samples by NMR is challenging due to their low physiological concentrations and significant signal overlap with other metabolites.[4]



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Fig. 2: General workflow for NMR-based analysis of metabolites.

Experimental Protocol: ^1H NMR Analysis

This protocol is adapted from methodologies developed for the detection of CoA and its derivatives in tissue extracts.^[4]

- Sample Preparation:
 - Flash-freeze tissue or cell pellets in liquid nitrogen.
 - Homogenize the sample in a cold solution (e.g., 0.9 M perchloric acid). This step both extracts low-molecular-weight metabolites and precipitates proteins.
 - Centrifuge the homogenate and neutralize the supernatant with potassium hydroxide.
 - Remove the potassium perchlorate precipitate by centrifugation.
 - Lyophilize the resulting supernatant to obtain a powder containing the extracted metabolites.
 - Reconstitute the powder in a deuterium oxide (D_2O) buffer containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
- NMR Data Acquisition:
 - Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for maximum signal dispersion and sensitivity.
 - Experiments:
 - Acquire a 1D proton (^1H) spectrum with effective water suppression. A large number of scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise ratio.^[4]
 - For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify coupled proton networks within the molecule.

- Data Analysis:
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Assign the observed signals by comparing their chemical shifts and coupling patterns to known values for CoA derivatives and by referencing spectral databases like the Human Metabolome Database (HMDB).[4] The characteristic signals from the pantothenate, adenosine, and acyl chain moieties must be identified.

Biosynthetic Context

Understanding the biosynthetic origin of **(7Z,10Z)-Hexadecadienoyl-CoA** provides crucial context for its biological role. In the moth *Chilecomadia valdiviana*, the related (7Z,10Z)-7,10-hexadecadienoate is a direct precursor to a major component of its sex pheromone.[5][6] This precursor is synthesized from dietary linoleic acid via a process of chain-shortening, likely involving steps of β -oxidation.[5][6][7] The fatty acid is then activated to its CoA thioester form by an acyl-CoA synthetase before further modification.



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Fig. 3: Biosynthesis of a pheromone from Linoleic Acid.

More broadly, as an acyl-CoA, this molecule is part of a critical pool of metabolites that serve as substrates for energy production (via β -oxidation), lipid synthesis (e.g., triglycerides, phospholipids), and post-translational modification of proteins.[8][9] The balance of different acyl-CoA species is tightly regulated and fundamental to cellular homeostasis.[10]

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